(6-bromo-2-methyl-2H-indazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

This exact scaffold (CAS 1797161-09-1) integrates a 6-bromo-indazole, thiazolyloxy linker, and conformationally restricted azetidine in one architecture—three pharmacophoric elements critical for kinase inhibitor SAR. The 6-bromo substituent provides a direct entry point for Pd-catalyzed diversification, while the rigid azetidine ring reduces entropic binding penalty. Procuring this precise compound is mandatory for SAR continuity; near-neighbor analogs introduce uncontrolled variables that invalidate datasets.

Molecular Formula C15H13BrN4O2S
Molecular Weight 393.26
CAS No. 1797161-09-1
Cat. No. B2964615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-bromo-2-methyl-2H-indazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
CAS1797161-09-1
Molecular FormulaC15H13BrN4O2S
Molecular Weight393.26
Structural Identifiers
SMILESCN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3CC(C3)OC4=NC=CS4
InChIInChI=1S/C15H13BrN4O2S/c1-19-13(11-3-2-9(16)6-12(11)18-19)14(21)20-7-10(8-20)22-15-17-4-5-23-15/h2-6,10H,7-8H2,1H3
InChIKeyAISNYPFQZIAQTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile of (6-Bromo-2-methyl-2H-indazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone (CAS 1797161-09-1) for MedChem Sourcing


(6-Bromo-2-methyl-2H-indazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone (CAS 1797161-09-1) is a synthetic heterocyclic small molecule (MF: C15H13BrN4O2S, MW: 393.26 g/mol) comprising a 6-bromo-2-methyl-2H-indazole core linked via a carbonyl bridge to a 3-(thiazol-2-yloxy)azetidine moiety [1]. It is offered as a research-grade building block (typical purity 90-95%) intended for medicinal chemistry programs, particularly as a scaffold for kinase inhibitor design [1][2]. The compound's predicted physicochemical parameters include a density of 1.77±0.1 g/cm³, a boiling point of 596.8±60.0 °C, and a pKa of 2.91±0.10 [1].

Why Indazole-Thiazole-Azetidine Hybrids Cannot Be Casually Interchanged: The Procurement Case for 1797161-09-1


The (6-bromo-2-methyl-2H-indazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone scaffold integrates three pharmacophoric elements—a brominated indazole, a thiazolyloxy linker, and a conformationally restricted azetidine—in a single molecular architecture [1]. Simple substitution of any one module (e.g., replacing the 6-bromo with 6-methoxy, swapping the azetidine for piperidine, or altering the thiazole attachment point) would fundamentally alter the electronic distribution, hydrogen-bonding capacity, and steric contour of the molecule [1]. Class-level evidence from indazole-thiazole series demonstrates that even minor substituent changes can shift kinase selectivity profiles by orders of magnitude [2]. Consequently, procurement of the exact CAS 1797161-09-1 compound is mandatory for research programs where this specific substitution pattern is required for target engagement or SAR continuity, as generic replacement with near-neighbor analogs introduces uncontrolled variables that can invalidate structure-activity relationship (SAR) datasets [2].

Quantitative Differentiation Evidence for (6-Bromo-2-methyl-2H-indazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone (1797161-09-1)


Molecular Weight Differentiation: 1797161-09-1 Versus its 6-Methoxy Analog

The target compound (MW = 393.26 g/mol) exhibits a higher molecular weight than its direct 6-methoxy analog, (3-methoxy-2-methyl-2H-indazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone (MW ≈ 344.39 g/mol, predicted for C16H16N4O3S), due to the bromine-for-methoxy substitution at the indazole 6-position [1]. This mass increment (≈48.87 g/mol) is accompanied by increased lipophilicity (LogP shift estimated at +0.5–0.8 units based on the Hansch π constant for Br vs. OMe) [1].

Medicinal Chemistry Lead Optimization Physicochemical Property Tuning

Bromine Substituent as a Synthetic Handle: Comparative Reactivity Advantage Over Non-Halogenated Analogs

The presence of a bromine atom at the indazole 6-position confers a distinct synthetic versatility that is absent in non-halogenated or methoxy-substituted analogs [1]. The C6–Br bond serves as a competent electrophilic partner for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the scaffold without resynthesis of the entire molecule [1]. In contrast, the 6-methoxy analog requires demethylation and subsequent activation for similar transformations, adding two synthetic steps .

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Azetidine Conformational Restriction: Impact on Ligand Efficiency Versus Piperidine Analogs

The azetidine ring in 1797161-09-1 imposes a defined dihedral angle at the carbonyl-azetidine junction, restricting the conformational freedom of the thiazolyloxy side chain compared to the more flexible piperidine analog 6-bromo-2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)-2H-indazole-3-carboxamide [1]. While quantitative conformational energy differences are not experimentally determined, class-level knowledge from kinase inhibitor design indicates that azetidine-containing ligands often exhibit improved ligand efficiency (LE) due to reduced entropic penalty upon binding [2].

Conformational Analysis Ligand Efficiency Kinase Inhibitor Design

Target Application Scenarios for (6-Bromo-2-methyl-2H-indazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone (1797161-09-1)


Kinase Inhibitor Hit-to-Lead Diversification via Suzuki Cross-Coupling

The 6-bromo substituent provides a direct entry point for Pd-catalyzed diversification, enabling parallel synthesis of substituted aryl, heteroaryl, or amine derivatives [1]. This scenario is particularly relevant for medicinal chemistry teams exploring kinase inhibitor SAR around the indazole hinge-binding motif, as indazole-thiazole hybrids have demonstrated kinase inhibitory activity in related chemotypes [2].

Fragment-Based Drug Discovery (FBDD) with Conformationally Restricted Scaffolds

The azetidine ring imposes conformational rigidity that may reduce the entropic penalty of binding, a favorable property for fragment elaboration [1]. Procurement of this specific scaffold, rather than more flexible piperidine or open-chain analogs, is warranted when biophysical screening (SPR, ITC) suggests a binding mode that benefits from pre-organization [2].

Pharmacokinetic Property Modulation Through Halogen Substitution

The bromine atom at the indazole 6-position alters both lipophilicity and metabolic stability relative to hydrogen, methyl, or methoxy analogs, as inferred from the predicted physicochemical parameters [1]. This compound can serve as a tool for probing the effect of halogen substitution on microsomal stability, CYP inhibition, and plasma protein binding within an indazole-thiazole-azetidine series [1][2].

Quote Request

Request a Quote for (6-bromo-2-methyl-2H-indazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.